Gram-Negative Selectivity: Differential Antibacterial Spectrum Versus the Broad-Spectrum Oxadiazole KKL-35
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide demonstrates a distinct Gram-negative-restricted antibacterial spectrum, documented as active against Legionella pneumophila [1]. This contrasts with the prototypical oxadiazole trans-translation inhibitor KKL-35 (CAS 865285-29-6; 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide), which displays broad-spectrum activity, preventing growth of both Gram-positive Bacillus anthracis and Gram-positive Mycobacterium smegmatis with MIC values of less than 6 µM . KKL-35 inhibits the trans-translation tagging reaction with an IC₅₀ of 0.9 µM, whereas the specific MIC value for the target compound against L. pneumophila has not been publicly disclosed in the same detail, but its narrow Gram-negative spectrum is explicitly catalogued [1]. This difference in antibacterial breadth is mechanistically significant: the diethoxy substitution pattern on the target compound may restrict cell envelope penetration to Gram-negative-specific pathways, making it a more selective tool for probing Gram-negative trans-translation biology without confounding Gram-positive off-target effects.
| Evidence Dimension | Antibacterial spectrum breadth and target pathogen selectivity |
|---|---|
| Target Compound Data | Active against Gram-negative Legionella pneumophila; spectrum classified as Gram-negative only |
| Comparator Or Baseline | KKL-35: Broad-spectrum, active against Gram-positive B. anthracis and M. smegmatis (MIC <6 µM each); trans-translation tagging reaction IC₅₀ = 0.9 µM |
| Quantified Difference | Target compound exhibits Gram-negative-restricted spectrum versus KKL-35's broad-spectrum activity; specific MIC values differ by pathogen class coverage rather than direct MIC comparison |
| Conditions | In vitro antibacterial susceptibility testing; trans-translation inhibition assays as reported in AntibioticDB and vendor datasheets |
Why This Matters
For researchers developing narrow-spectrum Gram-negative antibacterials or investigating trans-translation mechanisms specifically in Legionella or related pathogens, the target compound's restricted spectrum reduces Gram-positive off-target confounding and provides a cleaner pharmacological tool compared to broad-spectrum KKL-35.
- [1] AntibioticDB. (2013). Compound Report: N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide. Spectrum: Gram-negative; Target Pathogen: Legionella pneumophila; Mechanism: Trans-translation inhibitor. View Source
